molecular formula C8H10O2 B13433134 (S)-2-(1-Hydroxyethyl)phenol

(S)-2-(1-Hydroxyethyl)phenol

Cat. No.: B13433134
M. Wt: 138.16 g/mol
InChI Key: JVNCFFFHVBWVBR-LURJTMIESA-N
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Description

(S)-2-(1-Hydroxyethyl)phenol is an organic compound with the molecular formula C8H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is characterized by a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a phenol ring

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-[(1S)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3/t6-/m0/s1

InChI Key

JVNCFFFHVBWVBR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1O)O

Canonical SMILES

CC(C1=CC=CC=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Hydroxyethyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-acetylphenol, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce 2-acetylphenol to this compound. The reaction conditions are carefully controlled to optimize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form an alcohol.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-acetylphenol or 2-hydroxyacetophenone.

    Reduction: Formation of 2-(1-hydroxyethyl)phenol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

(S)-2-(1-Hydroxyethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Hydroxyethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic ring can participate in redox reactions, contributing to its antioxidant properties. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxyethyl)phenol: The racemic mixture of the compound.

    2-Acetylphenol: The ketone precursor used in the synthesis of (S)-2-(1-Hydroxyethyl)phenol.

    4-(1-Hydroxyethyl)phenol: A structural isomer with the hydroxyl group in a different position on the phenol ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and pharmaceutical applications. Additionally, its phenolic structure contributes to its reactivity and potential antioxidant activity, distinguishing it from other similar compounds.

Biological Activity

(S)-2-(1-Hydroxyethyl)phenol, also known as (S)-2-Ethoxy-4-(1-hydroxyethyl)phenol, is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activities, including its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

  • Molecular Formula : C₈H₁₀O₂
  • Molecular Weight : Approximately 138.16 g/mol
  • Structure : The compound features a hydroxyl group and an ethyl group attached to a phenolic ring, contributing to its solubility and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for this compound against these pathogens have been reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound possesses notable antioxidant activity, with IC50 values comparable to established antioxidants such as Trolox:

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

This antioxidant capacity may contribute to its protective effects against oxidative stress-related diseases.

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.
  • Radical Scavenging : Its phenolic structure allows it to donate electrons and neutralize free radicals, thereby reducing oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Antioxidant Properties

In another investigation focusing on dietary antioxidants, researchers found that supplementation with this compound significantly reduced oxidative stress markers in animal models subjected to high-fat diets. This study highlights the compound's potential role in preventing metabolic disorders linked to oxidative stress .

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